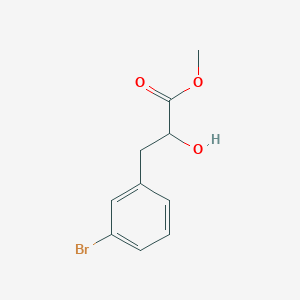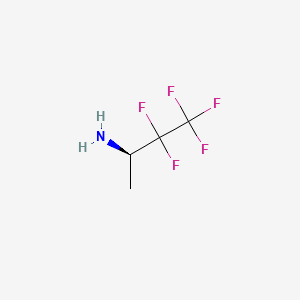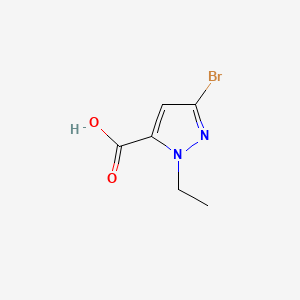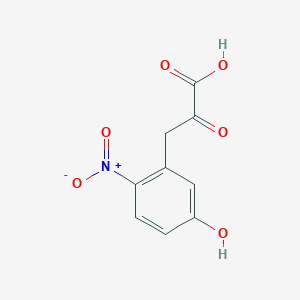![molecular formula C8H16ClNO2 B15320504 [1-(Morpholin-4-yl)cyclopropyl]methanolhydrochloride](/img/structure/B15320504.png)
[1-(Morpholin-4-yl)cyclopropyl]methanolhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(Morpholin-4-yl)cyclopropyl]methanol hydrochloride: is a chemical compound with the molecular formula C8H16ClNO2 and a molecular weight of 193.6711 . It is a derivative of cyclopropylmethanol, where a morpholine group is attached to the cyclopropyl ring, and the hydrochloride salt form enhances its solubility in water.
準備方法
Synthetic Routes and Reaction Conditions
The compound can be synthesized through several synthetic routes, including:
Nucleophilic Substitution Reaction: : Starting with cyclopropylmethanol, a nucleophilic substitution reaction with morpholine can be performed under acidic conditions to yield the desired product.
Reduction of Ketones: : Another method involves the reduction of a morpholinyl-substituted cyclopropanone using reducing agents like lithium aluminum hydride (LiAlH4).
Industrial Production Methods
In an industrial setting, the compound is typically produced through large-scale chemical reactions involving:
Catalysts: : Transition metal catalysts may be used to enhance the reaction efficiency.
Solvents: : Organic solvents like dichloromethane or toluene are often employed.
Purification: : The product is purified using techniques such as recrystallization or column chromatography.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: : Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.
Substitution: : Nucleophilic substitution reactions can replace the hydroxyl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: : Reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) are used under acidic conditions.
Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: : Strong nucleophiles such as iodide ions (I-) or azide ions (N3-) are used in substitution reactions.
Major Products Formed
Oxidation: : Cyclopropylmethanol derivatives, carboxylic acids.
Reduction: : Cyclopropylmethanol, amines.
Substitution: : Various substituted cyclopropylmethanol derivatives.
科学的研究の応用
[1-(Morpholin-4-yl)cyclopropyl]methanol hydrochloride: has several applications in scientific research:
Chemistry: : Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: : Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Employed in the development of new materials and chemical processes.
作用機序
The compound exerts its effects through specific molecular targets and pathways:
Enzyme Inhibition: : It may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Receptor Binding: : It can interact with cellular receptors, influencing signal transduction processes.
類似化合物との比較
[1-(Morpholin-4-yl)cyclopropyl]methanol hydrochloride: is unique due to its specific structural features and biological activity. Similar compounds include:
Cyclopropylmethanol derivatives: : These compounds share the cyclopropylmethanol core but differ in their substituents.
Morpholine derivatives: : Compounds containing morpholine rings with various functional groups.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
分子式 |
C8H16ClNO2 |
|---|---|
分子量 |
193.67 g/mol |
IUPAC名 |
(1-morpholin-4-ylcyclopropyl)methanol;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c10-7-8(1-2-8)9-3-5-11-6-4-9;/h10H,1-7H2;1H |
InChIキー |
YOCMCBMZBIJXDZ-UHFFFAOYSA-N |
正規SMILES |
C1CC1(CO)N2CCOCC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


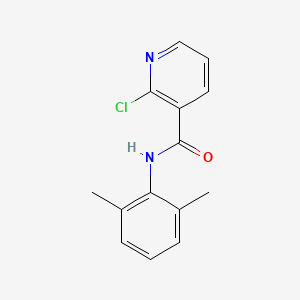
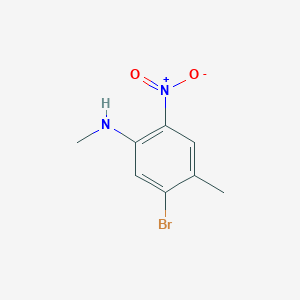
![2-(3-{[(Tert-butoxy)carbonyl]amino}propanamido)acetic acid](/img/structure/B15320432.png)
![1-[2-(1,1-Difluoroethyl)-1,3-thiazol-4-yl]methanaminehydrochloride](/img/structure/B15320440.png)
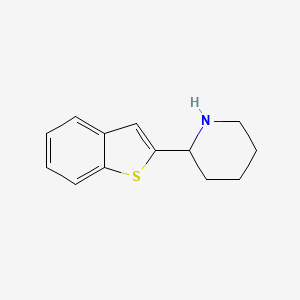
![(2-(Imidazo[1,2-a]pyridin-2-yl)cyclopropyl)methanamine](/img/structure/B15320442.png)

![3-(Benzo[b]thiophen-3-yl)-2,2-dimethylpropan-1-ol](/img/structure/B15320454.png)
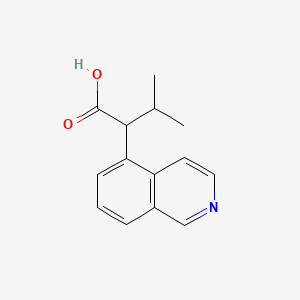
![1-[1-(4-Bromophenyl)cyclopropyl]cyclopropan-1-ol](/img/structure/B15320471.png)
